molecular formula C20H22N2O3 B2716471 N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034408-85-8

N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2716471
CAS No.: 2034408-85-8
M. Wt: 338.407
InChI Key: DREVFMZCAWEGTJ-UHFFFAOYSA-N
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Description

N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic organic compound It is characterized by the presence of an oxalamide group, a dimethylphenyl group, and a hydroxy-dihydroindenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the dimethylphenyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethyl group using Friedel-Crafts alkylation.

    Attachment of the hydroxy-dihydroindenyl group: This can be done through a nucleophilic substitution reaction where the hydroxy-dihydroindenyl group is introduced to the oxalamide backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction rates.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,3-dimethylphenyl)-N2-(methyl)oxalamide: Lacks the hydroxy-dihydroindenyl group.

    N1-(phenyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is unique due to the presence of both the dimethylphenyl and hydroxy-dihydroindenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-5-9-17(14(13)2)22-19(24)18(23)21-12-20(25)10-15-7-3-4-8-16(15)11-20/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVFMZCAWEGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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